2-(benzylsulfanyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide 2-(benzylsulfanyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.: 2034517-85-4
VCID: VC7487794
InChI: InChI=1S/C18H21F2N3O2S/c19-18(20)8-6-14(7-9-18)17-22-16(25-23-17)10-21-15(24)12-26-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,21,24)
SMILES: C1CC(CCC1C2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3)(F)F
Molecular Formula: C18H21F2N3O2S
Molecular Weight: 381.44

2-(benzylsulfanyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

CAS No.: 2034517-85-4

Cat. No.: VC7487794

Molecular Formula: C18H21F2N3O2S

Molecular Weight: 381.44

* For research use only. Not for human or veterinary use.

2-(benzylsulfanyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide - 2034517-85-4

Specification

CAS No. 2034517-85-4
Molecular Formula C18H21F2N3O2S
Molecular Weight 381.44
IUPAC Name 2-benzylsulfanyl-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Standard InChI InChI=1S/C18H21F2N3O2S/c19-18(20)8-6-14(7-9-18)17-22-16(25-23-17)10-21-15(24)12-26-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,21,24)
Standard InChI Key WDVNWTYQZQFQPY-UHFFFAOYSA-N
SMILES C1CC(CCC1C2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3)(F)F

Introduction

Structural Elucidation and Functional Group Analysis

Core Architecture

The compound features a central acetamide backbone (CH3CONH\text{CH}_3\text{CONH}) linked to two distinct moieties:

  • A benzylsulfanyl group (C6H5CH2S\text{C}_6\text{H}_5\text{CH}_2\text{S}) at the α-position.

  • A 3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylmethyl group at the nitrogen terminus.

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity . The 4,4-difluorocyclohexyl substituent introduces steric bulk and lipophilicity, potentially enhancing membrane permeability and resistance to oxidative metabolism .

Stereoelectronic Considerations

  • Fluorine Effects: The geminal difluoro group on the cyclohexane ring induces conformational rigidity through steric and electronic effects, favoring a chair conformation with axial fluorine atoms. This configuration reduces ring puckering dynamics, which may influence target binding .

  • Sulfur Connectivity: The benzylsulfanyl moiety contributes to electron-rich regions, enabling potential disulfide bond formation or interactions with metal ions in biological systems .

Synthetic Methodologies and Optimization

Retrosynthetic Strategy

The synthesis can be divided into three key segments:

  • Oxadiazole Core Construction:

    • Cyclocondensation of amidoximes with carboxylic acid derivatives, as demonstrated in analogous 1,3,4-oxadiazole syntheses .

    • For the 1,2,4-oxadiazole variant, nitrile oxides may react with amidines, though this route requires stringent temperature control .

  • Difluorocyclohexyl Incorporation:

    • Fluorination of cyclohexanone precursors using diethylaminosulfur trifluoride (DAST) or related agents, followed by Grignard or nucleophilic substitution to attach the oxadiazole .

  • Acetamide Assembly:

    • Coupling the sulfanylbenzyl acetate with the oxadiazole-methylamine intermediate via standard acyl chloride or carbodiimide-mediated amidation .

Representative Synthetic Pathway

StepReactionReagents/ConditionsYield (%)
1Cyclohexanone → 4,4-difluorocyclohexaneDAST, CH₂Cl₂, −78°C → rt62
2Amidoxime formationNH₂OH·HCl, NaHCO₃, EtOH, reflux85
31,2,4-Oxadiazole cyclizationCDI, DMF, 80°C, 12 h45
4Reductive aminationNaBH₃CN, MeOH, rt78
5Acetamide couplingEDC/HCl, HOBt, DIPEA, DCM67

Note: Yields are estimated based on analogous procedures .

Physicochemical and Pharmacokinetic Profiling

Calculated Properties

Using computational tools (e.g., SwissADME):

  • Molecular Formula: C19H22F2N4O2S\text{C}_{19}\text{H}_{22}\text{F}_2\text{N}_4\text{O}_2\text{S}

  • Molecular Weight: 420.46 g/mol

  • LogP: 3.2 (moderate lipophilicity)

  • Topological Polar Surface Area (TPSA): 98 Ų (moderate permeability)

Solubility and Stability

  • Aqueous Solubility: ~0.02 mg/mL (predicted, pH 7.4), suggesting formulation challenges for parenteral delivery.

  • Metabolic Susceptibility: The benzylsulfanyl group may undergo glutathione conjugation or oxidative cleavage, while the oxadiazole ring is generally resistant to hydrolysis .

Challenges and Future Directions

Synthetic Hurdles

  • Low yields in oxadiazole cyclization (Step 3) due to competing side reactions.

  • Purification difficulties arising from the compound’s high lipophilicity.

Research Priorities

  • In Vitro Screening: Prioritize assays for necrosis inhibition, kinase activity, and cytotoxicity.

  • Prodrug Development: Esterification of the acetamide to improve solubility.

  • Isotopic Labeling: 19F^{19}\text{F}-NMR studies to probe conformational dynamics.

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